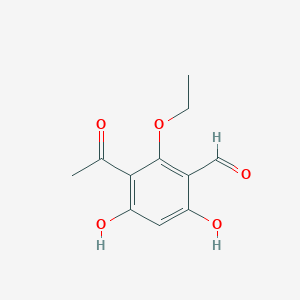
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C11H12O5 It is a derivative of benzaldehyde, featuring acetyl, ethoxy, and dihydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the condensation of ortho-ethoxyphenol with acetaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group . Another method includes the reaction of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, distillation, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity . Specific pathways and targets may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but lacks the acetyl group.
2,6-Dihydroxyacetophenone: Similar structure but with different functional groups.
3,5-Dihydroxybenzoic acid: Contains dihydroxy groups but differs in other substituents.
Uniqueness
The presence of both acetyl and ethoxy groups, along with dihydroxy functionalities, makes it a versatile compound in various chemical and biological contexts .
Propiedades
Número CAS |
66065-45-0 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O5/c1-3-16-11-7(5-12)8(14)4-9(15)10(11)6(2)13/h4-5,14-15H,3H2,1-2H3 |
Clave InChI |
KBJYCJYGWNJFOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1C(=O)C)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
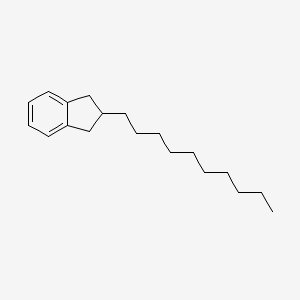
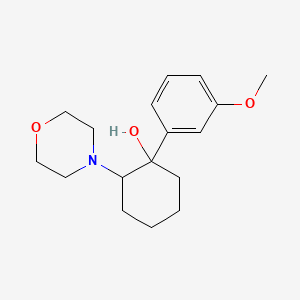
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
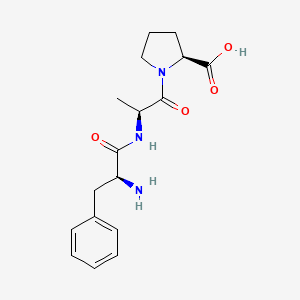
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
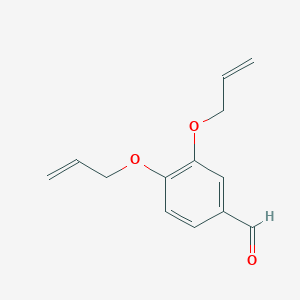
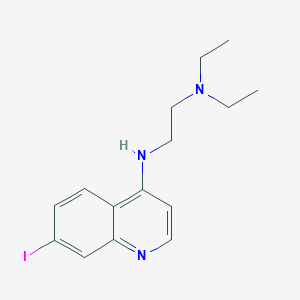
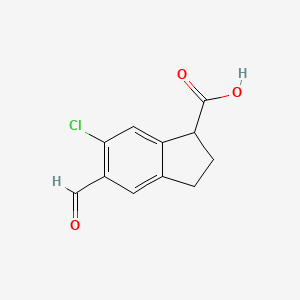
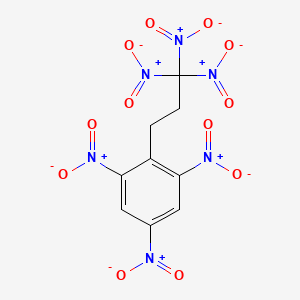
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)

![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
